molecular formula C9H9BrFN B1374314 1-(4-Bromo-2-fluorophenyl)cyclopropanamine CAS No. 1260674-95-0

1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Cat. No.: B1374314
CAS No.: 1260674-95-0
M. Wt: 230.08 g/mol
InChI Key: NDHUWRXHQBUQGL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol. This compound features a cyclopropane ring attached to a brominated and fluorinated phenyl ring, along with an amine group. The unique structure of this compound makes it a valuable tool in various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropanecarboxylic acid.

    Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a similar cyclopropanating agent.

    Amine Formation: The final step involves the conversion of the intermediate product to the desired amine through reductive amination or other suitable methods.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using advanced techniques and equipment .

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions depending on the reaction conditions.

    Acylation Reactions: The amine group can react with acylating agents to form amides.

    Reductive Amination: The amine group can be further functionalized through reductive amination reactions.

Common reagents used in these reactions include nucleophiles for substitution reactions, acylating agents for acylation, and reducing agents for reductive amination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying various biological processes.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and participate in acid-base reactions, while the brominated and fluorinated phenyl ring can engage in pi-pi stacking interactions with other aromatic systems . These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)cyclopropanamine can be compared with similar compounds such as:

    1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of an amine.

    1-Bromo-4-fluorobenzene: Lacks the cyclopropane ring and amine group, used in different types of reactions.

The uniqueness of this compound lies in its combination of a cyclopropane ring, brominated and fluorinated phenyl ring, and an amine group, which together impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHUWRXHQBUQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of 4-bromo-2-fluorobenzonitrile (432 mg, 2.16 mmol) in THF (10 mL) at −78° C., was added titanium (IV) isopropoxide (0.7 mL, 2.4 mmol). After stirring for 10 minutes, ethylmagnesium bromide (1M, 4.75 mL, 4.75 mmol) was added and the reaction mixture warmed to 0° C. and then to rt. BF3.OEt (0.53 mL, 4.32 mmol) was then added and the reaction mixture stirred for an additional 1 h at rt. The reaction was quenched with saturated NH4Cl and NaOH (1N). Extraction with EtOAc, and drying over MgSO4 yielded crude product which was taken forward as crude in the next step. HPLC-MS tR=0.34 min (UV254 nm); mass calculated for formula C9H9BrFN 228.99, observed LCMS m/z 230.0 (M+H).
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
catalyst
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C9H9BrFN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
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1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 3
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1-(4-Bromo-2-fluorophenyl)cyclopropanamine
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1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 5
1-(4-Bromo-2-fluorophenyl)cyclopropanamine
Reactant of Route 6
1-(4-Bromo-2-fluorophenyl)cyclopropanamine

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